(3-Phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine
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Overview
Description
(3-Phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine is a heterocyclic compound that features a unique fusion of triazole and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with glyoxal to form a hydrazone intermediate, which is then cyclized with an appropriate oxazine precursor under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
(3-Phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazolo-oxazine compounds.
Scientific Research Applications
Chemistry
In chemistry, (3-Phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antiviral, and anticancer activities .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied as a candidate for drug development due to its ability to interact with various biological targets.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (3-Phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3-Phenyl-6,7-dihydro-4H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine): This compound features a similar triazole ring but with a thiadiazine moiety instead of an oxazine ring.
(3-Phenyl-6,7-dihydro-4H-[1,2,4]triazolo[5,1-c][1,4]thiadiazine): Another similar compound with a thiadiazine ring.
(3-Phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine): This compound lacks the methanamine group but has a similar core structure.
Uniqueness
The uniqueness of (3-Phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine lies in its specific combination of triazole and oxazine rings, along with the methanamine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-6-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-6-10-7-16-11(8-17-10)12(14-15-16)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZULVIGYJNFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=NN21)C3=CC=CC=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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